7-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine
Description
Properties
IUPAC Name |
7-chloro-2-phenylimidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-10-6-7-17-11(8-10)16-12(13(17)15)9-4-2-1-3-5-9/h1-8H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNJFOOVLDPZLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC(=CC3=N2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with phenacyl bromide in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at room temperature.
Chlorination: The imidazo[1,2-a]pyridine core is then chlorinated at the 7-position using appropriate chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of efficient catalysts and optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
Medicinal Chemistry Applications
7-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine has been investigated for its potential as an inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in various cancers. PRMT5 inhibitors are gaining traction as anti-tumor agents due to their ability to alter epigenetic regulation in cancer cells. The compound's structural features suggest it may effectively bind to the active site of PRMT5, thereby inhibiting its function and potentially leading to reduced tumor growth .
Case Study: PRMT5 Inhibition
A recent study highlighted the efficacy of second-generation PRMT5 inhibitors, which include compounds similar to this compound. These inhibitors demonstrated significant anti-tumor effects in preclinical models, with some undergoing clinical trials. However, toxicity remains a concern, necessitating further research into optimizing their safety profiles while maintaining efficacy .
Synthetic Methodologies
The synthesis of this compound can be achieved through various chemical reactions that enhance its functionalization and yield derivatives with improved biological activity. Recent advancements include the development of a three-component aza-Friedel–Crafts reaction involving imidazo[1,2-a]pyridines, aldehydes, and amines. This method allows for the efficient production of alkylated derivatives with moderate to good yields under mild conditions .
Table 1: Synthetic Pathways for this compound Derivatives
| Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Aza-Friedel–Crafts Reaction | Mild temperature (110 °C) | 80–92 | Broad substrate scope |
| Hydroxyalkylation | Mechanochemical conditions | Moderate | High functional group tolerance |
| Alkylation with Aldehydes | Lewis acid catalysis | 75–85 | Simple operation |
Research indicates that this compound exhibits promising biological activities beyond PRMT5 inhibition. Its derivatives have shown potential antimicrobial and anticancer properties. These activities are attributed to the compound's ability to interact with various biological targets, disrupting cellular processes critical for pathogen survival and cancer cell proliferation.
Case Study: Anticancer Activity
In vitro studies have demonstrated that certain derivatives of this compound can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. The structure–activity relationship (SAR) studies suggest that modifications at the phenyl or imidazole rings can significantly enhance potency against specific cancer types .
Mechanism of Action
The mechanism by which 7-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine exerts its effects involves interaction with specific molecular targets and pathways. For example, in anticancer applications, the compound may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact mechanism can vary depending on the biological context and the specific derivatives being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on COX-2 Inhibition
The imidazo[1,2-a]pyridine scaffold has been extensively optimized for COX-2 inhibition. Key analogs and their biological data are summarized below:
Key Findings :
- Position 8 Methylation : The 8-methyl substituent (5n) significantly enhances COX-2 selectivity (SI = 508.6) due to optimal steric interactions with the COX-2 hydrophobic pocket .
- Mannich Base vs. Phenylamino Groups: Replacing the C-3 morpholine group (high SI = 217.1) with a phenylamino group (as in the target compound) may reduce potency, as bulkier substituents disrupt the COX-2 binding pocket .
Antimicrobial Activity
Schiff base derivatives of 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine demonstrate broad-spectrum antimicrobial activity. For example:
- 7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine : Exhibits potent activity against Proteus spp. (Gram-negative) with MIC values comparable to standard antibiotics .
Solubility and Physicochemical Properties
- 4-Methoxyphenyl Analog : The methoxy group improves aqueous solubility (logP = 2.1) but reduces COX-2 potency (IC₅₀ = 0.39 µM) compared to methylsulfonyl analogs .
- Chloro Substituents : Chlorine at C-7 increases molecular weight and lipophilicity (predicted logP = 3.5), which may limit bioavailability .
Binding Mode and Molecular Docking
Docking studies of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine analogs reveal:
Biological Activity
7-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by an imidazo[1,2-a]pyridine core with a chlorine atom at the 7-position and a phenyl group at the 2-position. This structural configuration contributes to its biological activity and interaction with various molecular targets.
Anticancer Activity
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant anticancer properties. For instance, studies have shown that derivatives of imidazo[1,2-a]pyridine can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of signaling pathways related to cell survival and proliferation.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 (Lung) | 5.0 | Apoptosis induction |
| This compound | HeLa (Cervical) | 4.5 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it selectively inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
Table 2: COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | >100 | 0.07 | >1428.57 |
The high selectivity for COX-2 over COX-1 suggests potential therapeutic benefits in treating inflammatory diseases with reduced gastrointestinal side effects.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacterial strains. Studies report moderate to good activity against both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Staphylococcus aureus | 10.0 |
| Escherichia coli | 15.0 |
| Bacillus subtilis | 8.0 |
These findings indicate that the compound could be further developed as an antimicrobial agent.
Case Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives, including this compound. The study demonstrated that this compound exhibited significant cytotoxicity against A549 and HeLa cells through apoptosis mechanisms involving caspase activation.
Case Study 2: Selective COX Inhibition
Another study focused on the anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives found that the compound selectively inhibited COX-2 with an IC50 value of 0.07 µM while showing minimal inhibition on COX-1. This selectivity suggests a promising profile for developing anti-inflammatory drugs with fewer side effects.
Q & A
Q. What are the standard synthetic routes for 7-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine?
The compound is typically synthesized via amide bond formation. A common method involves reacting an imidazo[1,2-a]pyridine-3-amine precursor (e.g., 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine) with an acyl chloride (e.g., 3-chlorobenzoyl chloride) in the presence of a base like triethylamine. Reaction optimization may require inert conditions and controlled temperatures (0–10°C) to minimize side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, particularly for verifying the chloro and phenyl substituents. Infrared (IR) spectroscopy identifies functional groups (e.g., amine and amide bonds), while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography may resolve ambiguities in stereochemistry .
Q. How can researchers validate the purity of synthesized batches?
Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Combine this with elemental analysis (C, H, N) to confirm stoichiometry. Thermal gravimetric analysis (TGA) can detect residual solvents or decomposition products .
Advanced Research Questions
Q. What strategies optimize reaction yield and scalability?
Employ Design of Experiments (DoE) to systematically vary catalysts (e.g., DMAP), solvents (e.g., DMF, THF), and temperatures. Continuous flow reactors improve scalability by enhancing heat/mass transfer and reducing side products. Computational tools like density functional theory (DFT) predict transition states to guide condition selection .
Q. How does structural modification (e.g., chloro vs. methyl substituents) affect biological activity?
Structure-Activity Relationship (SAR) studies reveal that the chloro group at position 7 enhances electrophilicity, potentially increasing binding affinity to targets like COX-2. In contrast, methyl groups improve metabolic stability but may reduce potency. Compare analogs (e.g., 6-chloroimidazo[1,2-b]pyridazin-3-amine) using in vitro assays to quantify differences in IC₅₀ values .
Q. How can contradictory bioactivity data across studies be resolved?
Cross-validate assay protocols (e.g., enzyme inhibition vs. cell-based assays) and confirm compound purity via HPLC. Use molecular docking simulations to identify binding modes and rule out off-target effects. Reproducibility checks under standardized conditions (e.g., pH, temperature) are critical .
Q. What computational methods aid in reaction mechanism elucidation?
Quantum mechanical calculations (e.g., Gaussian 16) map reaction pathways and identify intermediates. Transition state analysis with IRC (Intrinsic Reaction Coordinate) methods validates mechanistic hypotheses. Machine learning models trained on reaction databases (e.g., USPTO) predict feasible pathways and by-products .
Q. How should stability and degradation profiles be analyzed for long-term storage?
Conduct forced degradation studies under stress conditions (heat, light, humidity) and monitor via HPLC. X-ray Powder Diffraction (XRPD) detects polymorphic changes. Accelerated stability testing (40°C/75% RH) over 6–12 months provides shelf-life estimates. Store the compound in amber vials under nitrogen at -20°C to prevent oxidation .
Methodological Notes
- Data Contradiction Analysis : Always cross-reference synthetic yields and bioactivity data with structurally similar compounds (e.g., 2-phenylimidazo[1,2-a]pyridine derivatives) to identify trends or outliers .
- Experimental Design : Prioritize green chemistry principles (e.g., solvent-free reactions, biodegradable catalysts) to align with sustainability goals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
